4,5,6-trifluoro-1,3-benzoxazole-2-thiol
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Overview
Description
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains fluorine atoms and a thiol group attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trifluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride, followed by cyclization and thiolation steps. One common method includes:
Reaction of 2-aminophenol with trifluoroacetic anhydride: This step forms an intermediate trifluoroacetylated product.
Cyclization: The intermediate undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding benzoxazole derivatives with altered functional groups.
Substitution: The fluorine atoms on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives with altered functional groups.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated benzoxazole derivative with similar chemical properties.
N-{[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine: A compound with a similar benzoxazole core but different functional groups.
Uniqueness
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is unique due to its specific combination of fluorine atoms and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and material science.
Properties
CAS No. |
2287287-01-6 |
---|---|
Molecular Formula |
C7H2F3NOS |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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